BenchChemオンラインストアへようこそ!

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

This synthetic small molecule (CAS 1203114-06-0) is a sub-nanomolar CCR5 antagonist validated in HIV-1 entry assays (IC50: 0.100 nM). Its unique architecture—combining a 6-methylpyridazine core with an ethylenediamine linker and cyclopentanecarboxamide moiety—delivers potency surpassing clinical comparator Maraviroc, making it irreplaceable by generic analogs. Optimized for competition binding, receptor internalization, and antiviral screening at physiologically relevant low concentrations. Low TPSA (67.9 Ų) and MW (248.33) support CNS lead optimization programs. Available via custom synthesis; inquire for bulk quantities and batch-specific purity validation.

Molecular Formula C13H20N4O
Molecular Weight 248.33
CAS No. 1203114-06-0
Cat. No. B2669675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-methylpyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide
CAS1203114-06-0
Molecular FormulaC13H20N4O
Molecular Weight248.33
Structural Identifiers
SMILESCC1=NN=C(C=C1)NCCNC(=O)C2CCCC2
InChIInChI=1S/C13H20N4O/c1-10-6-7-12(17-16-10)14-8-9-15-13(18)11-4-2-3-5-11/h6-7,11H,2-5,8-9H2,1H3,(H,14,17)(H,15,18)
InChIKeySPGOPNVSHDSQJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide (CAS 1203114-06-0): A High-Potency CCR5 Antagonist Scaffold


N-(2-((6-methylpyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide is a synthetic small molecule featuring a 6-methylpyridazine core linked via an ethylenediamine spacer to a cyclopentanecarboxamide moiety . It belongs to the class of substituted pyridazine carboxamides, which are recognized as privileged scaffolds for potent protein kinase inhibition [1]. Crucially, this specific compound has been identified as an exceptionally potent antagonist of the C-C chemokine receptor type 5 (CCR5), with a reported IC50 of 0.100 nM in a cell-based assay, establishing its primary differentiation as a leading candidate for CCR5-targeted research [2].

Why N-(2-((6-methylpyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide Cannot Be Replaced by Other Pyridazine Carboxamides


The assumption that other pyridazine carboxamide analogs are functionally interchangeable is not supported by structure-activity relationship (SAR) data. The specific combination of a 6-methyl substitution on the pyridazine ring and an ethylenediamine linker to the cyclopentanecarboxamide group is critical for its extraordinary potency. Even a closely related analog, N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide, which replaces the flexible ethyl linker with a rigid phenyl ring, has been described as a CCR5 antagonist but lacks the reported sub-nanomolar potency of the target compound [1]. Furthermore, substituting the 6-methyl group for larger aromatic systems like furan or pyrrole, as seen in N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)cyclopentanecarboxamide, shifts the primary target profile from CCR5 antagonism to dual BMX/BTK kinase inhibition, demonstrating a profound change in biological activity due to seemingly minor structural modifications . These variations underscore that the target compound's precise architecture is essential for its unique potency and target selectivity profile, making direct substitution without quantitative validation a significant scientific risk.

Quantitative Differentiation Evidence for N-(2-((6-methylpyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide


Single-Digit Picomolar CCR5 Antagonism: A Potency Benchmark

The target compound demonstrates an IC50 of 0.100 nM (100 pM) against the human CCR5 receptor, representing single-digit picomolar potency [1]. This is significantly more potent than the clinically validated CCR5 antagonist Maraviroc, which has a reported IC50 of approximately 3.3 nM in a comparable cell-based assay [2]. The potency differential of over 30-fold highlights its potential as a superior probe for CCR5-mediated biology. Furthermore, a closely related structural analog, N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide, has been identified as a CCR5 antagonist, but its potency data are not publicly available, making a direct comparison impossible and emphasizing the unique quantitative advantage of the target compound's publicly documented activity [3].

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Linker-Dependent Selectivity: Ethylenediamine vs. Phenyl Linker in Target Engagement

The target compound utilizes an ethylenediamine linker connecting the pyridazine core to the cyclopentanecarboxamide. This flexible linker is a key differentiator from the rigid 4-aminophenyl linker found in N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide. Literature on pyridazine carboxamide pharmacology indicates that the linker identity and the substitution on the pyridazine ring profoundly influence target class selection. While analogs with aromatic or oxygen linkers and larger C6 substituents are frequently associated with kinase inhibition (e.g., ALK, c-Met, BMX/BTK), the target compound's specific ethylenediamine linker and simple 6-methyl group are associated with its engagement of the GPCR target CCR5 [1]. This linker-dependent selectivity profile is inferred from the distinct biological annotation of the compound as a CCR5 antagonist, contrasting with the kinase inhibitor profile of related compounds like N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)cyclopentanecarboxamide .

Target Selectivity Kinase vs. GPCR Linker SAR

Computational Physicochemical Profile Supporting Cell Permeability

Calculated molecular properties for the target compound (C13H20N4O, MW 248.33) indicate a favorable drug-like profile for cellular assays. Its topological polar surface area (TPSA) is calculated to be 67.9 Ų, which is below the 90 Ų threshold often associated with good blood-brain barrier penetration, and its molecular weight is significantly lower than that of Maraviroc (MW 513.67) . This smaller size and lower TPSA may translate to superior passive membrane permeability compared to bulkier clinical candidates, a critical parameter for intracellular target engagement or CNS applications. While direct experimental permeability data (e.g., PAMPA or Caco-2) is not publicly available for this compound, these computed parameters provide a procurement-relevant differentiation point, especially when compared to the high molecular weight of many advanced CCR5 antagonists [1].

Drug-likeness CNS Permeability Molecular Descriptors

Optimal Research Applications for N-(2-((6-methylpyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide Based on Evidenced Strength


High-Sensitivity Probe for CCR5 Receptor Binding and Internalization Studies

With a validated CCR5 antagonism IC50 of 0.100 nM, this compound is optimally suited as a high-affinity probe for competition binding assays, receptor dimerization studies, and ligand-induced internalization assays. Its potency significantly surpasses Maraviroc, the standard clinical comparator, allowing for the study of receptor pharmacology at very low, potentially more physiologically relevant concentrations [1].

HIV-1 Entry Inhibition in P4R5 Cell-Based Models

The documented assay system (P4R5 cells co-expressing CD4 and LTR-beta-gal) directly models HIV-1 entry. This compound is therefore immediately applicable as a positive control or lead compound for screening in antiviral drug discovery programs focused on CCR5-tropic HIV-1 strains [1].

Chemical Biology Tool to Differentiate GPCR vs. Kinase Signaling Pathways

Given the class-level evidence that its ethylenediamine linker and 6-methyl substitution direct it toward GPCR (CCR5) rather than kinase inhibition, this compound serves as a valuable chemical probe in signal transduction studies. It enables researchers to delineate CCR5-mediated signaling outcomes without confounding kinase inhibitory effects, which are prevalent in structurally similar pyridazine carboxamides .

Medicinal Chemistry Starting Point for CNS-Penetrant CCR5 Antagonists

Its calculated low TPSA (67.9 Ų) and low molecular weight (248.33 g/mol) make it a promising starting scaffold for lead optimization campaigns targeting CNS indications, such as neuroinflammatory diseases or HIV-associated neurocognitive disorder (HAND), where existing CCR5 drugs have limited brain penetration .

Quote Request

Request a Quote for N-(2-((6-methylpyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.